molecular formula C37H43N7O6 B1279615 BZ-Phe-val-arg-amc CAS No. 88899-22-3

BZ-Phe-val-arg-amc

Cat. No. B1279615
CAS RN: 88899-22-3
M. Wt: 681.8 g/mol
InChI Key: QBDRNGBZKAOZHF-OLWNVYNHSA-N
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Description

BZ-Phe-Val-Arg-AMC is a peptide-like compound that belongs to the category of fluorogenic substrates used for enzymatic assays. Its full chemical name is benzoyl-phenylalanyl-valyl-arginine-7-amino-4-methylcoumarin . This substrate is particularly sensitive to the enzyme thrombin and can be used for quantitative determination in relevant assays .


Synthesis Analysis

The synthesis of BZ-Phe-Val-Arg-AMC involves sequential coupling of the amino acids phenylalanine (Phe) , valine (Val) , and arginine (Arg) , followed by the attachment of the fluorogenic group 7-amino-4-methylcoumarin (AMC) . The benzoyl group serves as a protective moiety during the synthesis. Precise synthetic methods and conditions may vary, but the overall process ensures the formation of this specific substrate .


Molecular Structure Analysis

The molecular formula of BZ-Phe-Val-Arg-AMC is C₃₇H₄₃N₇O₆ , with a molecular weight of approximately 681.8 g/mol . The compound consists of the peptide sequence Bz-Phe-Val-Arg linked to the fluorogenic AMC group. The structure includes both aromatic and aliphatic regions, contributing to its specificity for thrombin cleavage .


Chemical Reactions Analysis

Upon exposure to thrombin , BZ-Phe-Val-Arg-AMC undergoes enzymatic cleavage. Thrombin specifically recognizes the arginine residue within the peptide sequence and efficiently releases the AMC fluorophore. The resulting fluorescence can be quantified, allowing for sensitive detection and measurement of thrombin activity .


Physical And Chemical Properties Analysis

  • Stability : Store in a cool, dry place to maintain stability

Scientific Research Applications

Detection of Cancer Procoagulant Activity

“BZ-Phe-val-arg-amc” is used in the detection of cancer procoagulant activity. Cancer procoagulant (CP) is a direct activator of coagulation factor X and is associated with the malignant phenotype . The fluorogenic substrate “BZ-Phe-val-arg-amc” enables the direct quantification of CP activity .

Thrombin Quantification

“BZ-Phe-val-arg-amc” is a sensitive fluorogenic substrate for the quantitative determination of thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately stops bleeding.

Protease Activity Detection

“BZ-Phe-val-arg-amc” is also used as a substrate for the trypsin-like activity of the 20S proteasome . The 20S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.

Ficain Activity Detection

In addition to thrombin, “BZ-Phe-val-arg-amc” is also cleaved by ficain . Ficain is a cysteine protease from the latex of plants in the fig family.

Tumor Marker Research

The use of “BZ-Phe-val-arg-amc” in cancer procoagulant activity detection has shown potential for CP as a sensitive and specific early stage tumor marker .

Coagulation Research

“BZ-Phe-val-arg-amc” is used in research related to coagulation, particularly in understanding the role of cancer procoagulant in activating coagulation factor X .

Mechanism of Action

Target of Action

The primary targets of BZ-Phe-val-arg-amc are thrombin and ficain . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Ficain, on the other hand, is a cysteine protease found in figs that has been implicated in a variety of biological processes.

Mode of Action

BZ-Phe-val-arg-amc acts as a fluorogenic substrate for thrombin and ficain . This means that the compound is cleaved by these enzymes, resulting in the release of a fluorescent product that can be detected and quantified. This interaction allows for the quantitative determination of thrombin and ficain activity.

Biochemical Pathways

The cleavage of BZ-Phe-val-arg-amc by thrombin and ficain is part of the broader proteolytic activity of these enzymes. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is a fundamental process in biology, involved in numerous pathways such as digestion, immune response, cell cycle progression, and apoptosis .

Action Environment

The action, efficacy, and stability of BZ-Phe-val-arg-amc can be influenced by various environmental factors. For instance, the activity of thrombin and ficain, and therefore the cleavage of BZ-Phe-val-arg-amc, can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the fluorescence of the product released upon cleavage can be influenced by the local environment, including the pH and the presence of other fluorescent substances.

Safety and Hazards

  • Environmental Impact : Dispose of according to local regulations .

Future Directions

Research on BZ-Phe-Val-Arg-AMC continues to explore its applications beyond thrombin assays. Investigating its interactions with other proteases and optimizing its specificity could lead to novel diagnostic tools or therapeutic approaches. Additionally, exploring modifications to enhance stability and sensitivity remains an avenue for future research .

properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDRNGBZKAOZHF-OLWNVYNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BZ-Phe-val-arg-amc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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